molecular formula C18H23IOSi B3377218 Tert-butyl(2-iodoethoxy)diphenylsilane CAS No. 126822-71-7

Tert-butyl(2-iodoethoxy)diphenylsilane

Cat. No.: B3377218
CAS No.: 126822-71-7
M. Wt: 410.4 g/mol
InChI Key: XRGRXPFJGNTEAB-UHFFFAOYSA-N
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Description

Tert-butyl(2-iodoethoxy)diphenylsilane: is an organosilicon compound with the molecular formula C18H23IOSi and a molecular weight of 410.374 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodoethoxy group, and two phenyl groups attached to a silicon atom. It is commonly used in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis from Tert-butyl(2-hydroxyethoxy)diphenylsilane:

      Reactants: Tert-butyl(2-hydroxyethoxy)diphenylsilane, iodine, and a base such as potassium carbonate.

      Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

      Procedure: The tert-butyl(2-hydroxyethoxy)diphenylsilane is dissolved in dichloromethane, followed by the addition of iodine and potassium carbonate.

  • Industrial Production Methods:

    • Industrial production methods for tert-butyl(2-iodoethoxy)diphenylsilane are not well-documented in the literature. the synthesis typically involves similar steps as the laboratory-scale preparation, with optimizations for larger-scale production.

Chemical Reactions Analysis

Types of Reactions:

Mechanism of Action

The mechanism of action of tert-butyl(2-iodoethoxy)diphenylsilane primarily involves its ability to undergo substitution and oxidation reactionsThis reactivity makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • Tert-butyl(2-iodoethoxy)dimethylsilane
  • Tert-butyl(2-bromoethoxy)diphenylsilane
  • Tert-butyl(2-chloroethoxy)diphenylsilane

Comparison:

Properties

IUPAC Name

tert-butyl-(2-iodoethoxy)-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23IOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGRXPFJGNTEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23IOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460729
Record name Silane, (1,1-dimethylethyl)(2-iodoethoxy)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126822-71-7
Record name Silane, (1,1-dimethylethyl)(2-iodoethoxy)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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